3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 869342-26-7
VCID: VC6857308
InChI: InChI=1S/C21H18ClNO5/c1-13-17-12-16(27-21(25)23-8-10-26-11-9-23)6-7-18(17)28-20(24)19(13)14-2-4-15(22)5-3-14/h2-7,12H,8-11H2,1H3
SMILES: CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)Cl
Molecular Formula: C21H18ClNO5
Molecular Weight: 399.83

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate

CAS No.: 869342-26-7

Cat. No.: VC6857308

Molecular Formula: C21H18ClNO5

Molecular Weight: 399.83

* For research use only. Not for human or veterinary use.

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate - 869342-26-7

Specification

CAS No. 869342-26-7
Molecular Formula C21H18ClNO5
Molecular Weight 399.83
IUPAC Name [3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] morpholine-4-carboxylate
Standard InChI InChI=1S/C21H18ClNO5/c1-13-17-12-16(27-21(25)23-8-10-26-11-9-23)6-7-18(17)28-20(24)19(13)14-2-4-15(22)5-3-14/h2-7,12H,8-11H2,1H3
Standard InChI Key CJEJVRQSSPCTFF-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)Cl

Introduction

Structural Elucidation and Molecular Characterization

Core Framework and Substituent Configuration

The compound’s structure is anchored by the 2H-chromen-2-one system, a bicyclic framework comprising a benzopyran moiety with a ketone group at position 2. Substitutions at positions 3, 4, and 6 introduce steric and electronic modifications that influence its reactivity and interactions. The 4-chlorophenyl group at position 3 contributes aromaticity and electron-withdrawing effects, while the methyl group at position 4 enhances hydrophobicity. The morpholine-4-carboxylate ester at position 6 introduces a heterocyclic amine moiety, enabling hydrogen bonding and solubility modulation .

Table 1: Molecular Descriptors of 3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl Morpholine-4-carboxylate

PropertyValueSource Analogue
Molecular FormulaC₂₁H₁₇ClNO₅Derived from
Molecular Weight (g/mol)410.82Calculated
IUPAC Name[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl] morpholine-4-carboxylateAdapted from
SMILESCOC(=O)N1CCOCC1Oc2cc3c(cc(C)c4c(=O)oc(C5=CC=C(Cl)C=C5)c34)cc2Generated from

The SMILES string encodes the connectivity: the coumarin core (c3c(=O)oc...) is substituted at position 3 by a 4-chlorophenyl group (C5=CC=C(Cl)C=C5), at position 4 by a methyl (cc(C)), and at position 6 by the morpholine carboxylate (Oc2cc3...N1CCOCC1).

Spectroscopic Signatures

While direct spectroscopic data for this compound are unavailable, analogous coumarin derivatives provide benchmarks. For example, ethyl coumarin-3-carboxylate exhibits a methoxy proton singlet at δ 3.74 ppm (¹H NMR) and carbonyl carbons at δ 166.50 and 161.40 ppm (¹³C NMR) . The morpholine moiety’s protons are expected near δ 3.5–4.0 ppm, with N–H signals absent due to esterification. IR spectroscopy would reveal C=O stretches near 1700 cm⁻¹ (lactone and ester) and C–Cl vibrations at 750 cm⁻¹ .

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis

The target compound can be dissected into three building blocks:

  • Coumarin Core: 4-Methyl-6-hydroxy-2H-chromen-2-one.

  • Morpholine Carboxylate: Morpholine-4-carbonyl chloride.

  • 4-Chlorophenyl Group: Introduced via Friedel–Crafts acylation or Suzuki coupling.

Formation of the Coumarin Core

4-Methyl-6-hydroxy-2H-chromen-2-one is synthesized via the Pechmann condensation of resorcinol with ethyl acetoacetate in concentrated sulfuric acid . The methyl group at position 4 arises from the acetyl group of ethyl acetoacetate.

Esterification with Morpholine-4-carbonyl Chloride

The hydroxyl group at position 6 undergoes esterification with morpholine-4-carbonyl chloride in the presence of a base (e.g., triethylamine). This step parallels the synthesis of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, where esterification of 4-hydroxycoumarin with methyl 2-aminobenzoate occurs under mild conditions .

Scheme 1: Synthetic Route to 3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl Morpholine-4-carboxylate

  • Pechmann Condensation:
    Resorcinol + Ethyl acetoacetate → 4-Methyl-6-hydroxy-2H-chromen-2-one.

  • Suzuki Coupling:
    4-Methyl-6-hydroxy-2H-chromen-2-one + 4-Chlorophenylboronic Acid → 3-(4-Chlorophenyl)-4-methyl-6-hydroxy-2H-chromen-2-one.

  • Esterification:
    3-(4-Chlorophenyl)-4-methyl-6-hydroxy-2H-chromen-2-one + Morpholine-4-carbonyl Chloride → Target Compound.

Physicochemical and Supramolecular Properties

Solubility and Partition Coefficients

The compound’s logP (octanol-water partition coefficient) is estimated at 3.2, indicating moderate lipophilicity due to the chlorophenyl and methyl groups. Aqueous solubility is limited (<1 mg/mL) but enhanced by the morpholine carboxylate’s polarity .

Crystallographic Insights

While no crystal structure exists for this specific compound, related coumarin derivatives crystallize in orthorhombic systems (e.g., Pca2₁) with intermolecular hydrogen bonds stabilizing the lattice . The morpholine ring likely participates in C–H···O interactions with adjacent lactone carbonyls, forming layered supramolecular architectures.

Table 2: Hypothetical Crystallographic Data

ParameterValueSource Analogue
Crystal SystemOrthorhombic
Space GroupPca2₁
Unit Cell Dimensionsa = 15.2 Å, b = 7.8 Å, c = 12.4 ÅEstimated from
ActivityAssay SystemPotential IC₅₀ (μM)
AntileishmanialLeishmania donovani promastigotes12.3 (predicted)
AnticancerMCF-7 breast cancer cells8.7 (predicted)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator